Cas no 848332-64-9 ([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate)

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate structure
848332-64-9 structure
Product Name:[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate
CAS No:848332-64-9
Molecular Formula:C27H29N3O5
Molecular Weight:475.53626704216
CID:6150618
PubChem ID:6219704

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate Properties

Names and Identifiers

    • EN300-26681106
    • 848332-64-9
    • [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate
    • Z24960435
    • InChIKey: XHCUADUXFYZOPA-NTCAYCPXSA-N
    • Inchi: 1S/C27H29N3O5/c1-30(27(19-28)16-6-3-7-17-27)25(32)18-35-26(33)22-8-4-5-9-23(22)29-24(31)15-12-20-10-13-21(34-2)14-11-20/h4-5,8-15H,3,6-7,16-18H2,1-2H3,(H,29,31)/b15-12+
    • SMILES: O=C(COC(C1=CC=CC=C1NC(/C=C/C1C=CC(=CC=1)OC)=O)=O)N(C)C1(C#N)CCCCC1

Computed Properties

  • Exact Mass: 475.21072103g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 475.21072103g/mol
  • Heavy Atom Count: 35
  • Complexity: 818
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.5
  • Topological Polar Surface Area: 109Ų

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-26681106-0.05g
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(4-methoxyphenyl)prop-2-enamido]benzoate
848332-64-9 95.0%
0.05g
$212.0 2025-03-20
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